molecular formula C9H10Br2ClNO B14031464 5,7-Dibromochroman-4-amine hydrochloride

5,7-Dibromochroman-4-amine hydrochloride

Cat. No.: B14031464
M. Wt: 343.44 g/mol
InChI Key: TYRHDXQLYSOIBM-UHFFFAOYSA-N
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Description

5,7-Dibromochroman-4-amine hydrochloride is a chiral chemical building block utilized in pharmaceutical research and development. This compound features a chroman core structure with bromine substituents, making it a valuable intermediate for the synthesis of more complex molecules. Its primary research application lies in the exploration of bromodomain-containing protein 4 (BRD4) inhibitors . BRD4 is an important epigenetic drug target for intractable inflammatory disorders, and chroman-4-amine derivatives have been investigated as potent and selective inhibitors . Researchers employ this compound to develop novel therapeutic candidates, particularly for conditions like chronic obstructive pulmonary disease (COPD), by leveraging its role in disrupting protein-protein interactions involved in gene regulation . The compound is offered with a purity of 95% and is available for shipping in various quantities from 1 gram to 100 grams . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Br2ClNO

Molecular Weight

343.44 g/mol

IUPAC Name

5,7-dibromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride

InChI

InChI=1S/C9H9Br2NO.ClH/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5;/h3-4,7H,1-2,12H2;1H

InChI Key

TYRHDXQLYSOIBM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Br)Br.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5,7 Dibromochroman 4 Amine Hydrochloride

Strategies for the Construction of the Dibromochroman-4-one Precursor

Regioselective Bromination Approaches to Chroman-4-ones

Achieving the desired 5,7-dibromo substitution pattern on the chroman-4-one scaffold requires precise control over the regioselectivity of the bromination reaction. The electron-donating nature of the oxygen atom in the chroman ring system directs electrophilic aromatic substitution to the activated ortho and para positions. However, achieving specific bromination at the 5 and 7 positions can be challenging.

One effective strategy involves the direct bromination of the parent chroman-4-one under controlled conditions. The use of specific brominating agents and catalysts can favor the desired disubstitution. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst can provide a degree of regiocontrol. The reaction conditions, such as solvent and temperature, also play a crucial role in directing the substitution pattern.

Another approach involves the synthesis of a pre-brominated precursor. For example, starting with a phenol (B47542) already bearing bromine atoms at the desired positions can circumvent the challenges of regioselective bromination of the intact chroman-4-one ring system. This is often achieved through a convergent synthesis strategy.

Convergent Synthesis from Substituted Phenols and Aldehydes

Convergent synthesis offers a powerful and flexible approach to constructing the 5,7-dibromochroman-4-one (B1398756) precursor. This strategy involves the reaction of a suitably substituted phenol with an appropriate three-carbon synthon, often an α,β-unsaturated aldehyde or its equivalent.

A key starting material for this approach is 3,5-dibromophenol (B1293799). The synthesis of this precursor can be achieved through the controlled bromination of phenol. The reaction of 3,5-dibromophenol with an acrylic acid derivative, followed by an intramolecular Friedel-Crafts acylation, can lead to the formation of the desired 5,7-dibromochroman-4-one. The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is typically required to facilitate the ring closure.

This convergent approach allows for the introduction of the desired bromine substitution pattern at an early stage, thus avoiding potential issues with regioselectivity in the later stages of the synthesis.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including chroman-4-ones. researchgate.netmdpi.com The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, often from hours to minutes.

In the context of 5,7-dibromochroman-4-one synthesis, microwave assistance can be applied to several steps. For instance, the intramolecular Friedel-Crafts cyclization to form the chroman-4-one ring can be efficiently promoted by microwave heating. researchgate.net Similarly, the convergent synthesis involving the reaction of substituted phenols with other reagents can be expedited. nih.gov The use of microwave irradiation in a one-pot, three-component condensation reaction of aromatic aldehydes, malononitrile, and a phenol derivative has been shown to be a highly efficient method for the synthesis of related chromene derivatives. ajgreenchem.com

The benefits of microwave-assisted synthesis include not only faster reactions but also often cleaner reaction profiles and higher product yields, making it an attractive methodology for the efficient production of the 5,7-dibromochroman-4-one precursor.

Reaction StepConventional Method TimeMicrowave-Assisted TimeYield Improvement
Intramolecular CyclizationSeveral hours10-30 minutesOften significant
Condensation ReactionsHours to days5-20 minutesCan be substantial

Stereocontrolled Reduction of Chroman-4-ones to Chroman-4-amines

The conversion of the prochiral 5,7-dibromochroman-4-one to the chiral 5,7-dibromochroman-4-amine (B7980078) requires a stereocontrolled reduction process. The stereochemistry of the resulting amine is crucial for its biological activity, necessitating the use of enantioselective or diastereoselective methods.

Enantioselective Reduction Techniques for Chiral Amine Formation

The direct enantioselective reductive amination of ketones is a powerful strategy for the synthesis of chiral amines. This one-pot transformation involves the reaction of the ketone with an amine source in the presence of a reducing agent and a chiral catalyst.

Various chiral catalysts have been developed for this purpose, including transition metal complexes and organocatalysts. For instance, chiral iridium, rhodium, and ruthenium complexes have shown high efficacy in the asymmetric reductive amination of ketones. These catalysts, often featuring chiral phosphine (B1218219) or diamine ligands, can achieve high enantioselectivities.

Organocatalytic methods, employing chiral phosphoric acids or bifunctional thiourea-amine catalysts, have also emerged as a valuable alternative. These metal-free catalysts can promote the enantioselective reduction of the intermediate imine formed in situ, leading to the desired chiral amine. The choice of catalyst, reducing agent (such as Hantzsch esters or silanes), and reaction conditions are critical for achieving high enantiomeric excess.

Diastereoselective Synthesis of Chroman-4-amine (B2768764) Stereoisomers

In cases where a chiral center is already present in the molecule or when a racemic mixture is subjected to a chiral resolving agent, diastereoselective synthesis becomes a key strategy. The reduction of the carbonyl group in substituted chroman-4-ones can often proceed with high diastereoselectivity, influenced by the steric and electronic nature of the existing substituents.

For example, the reduction of a 2-substituted chroman-4-one with a hydride reducing agent like sodium borohydride (B1222165) can lead to the preferential formation of one diastereomer of the corresponding chroman-4-ol. nih.govacs.org This diastereoselectivity is often governed by the approach of the hydride reagent from the less sterically hindered face of the carbonyl group.

The resulting diastereomerically enriched alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen synthetic route. For instance, a Mitsunobu reaction can be employed to introduce an azide (B81097) group with inversion of stereochemistry, which can then be reduced to the amine. Alternatively, activation of the hydroxyl group followed by nucleophilic substitution with an amine source can provide access to the desired chroman-4-amine stereoisomer.

Reduction MethodStereochemical OutcomeKey Features
Enantioselective Reductive AminationFormation of a specific enantiomerRequires a chiral catalyst (metal-based or organocatalyst)
Diastereoselective ReductionFormation of a specific diastereomerInfluenced by existing stereocenters or substituents

Amine Formation and Hydrochloride Salt Preparation

The conversion of the precursor, 5,7-Dibromochroman-4-one, to the target amine hydrochloride is a critical phase of the synthesis, typically achieved through a two-step sequence involving reductive amination followed by salt formation.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency in converting carbonyl groups to amines. masterorganicchemistry.com This process involves the initial reaction of the carbonyl compound, in this case, 5,7-Dibromochroman-4-one, with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of a primary amine such as 5,7-Dibromochroman-4-amine, ammonia (B1221849) or an ammonia equivalent is used as the nitrogen source. organic-chemistry.org

A widely employed method for this transformation is the Borch reductive amination, which utilizes a mild reducing agent like sodium cyanoborohydride (NaBH3CN) under weakly acidic conditions. alfa-chemistry.com The reaction proceeds by the formation of an iminium ion intermediate from the ketone and an amine, which is then selectively reduced by the cyanoborohydride. alfa-chemistry.com The pH of the reaction is a critical parameter; it must be low enough to facilitate imine formation but not so low as to decompose the reducing agent or protonate the amine nucleophile, rendering it unreactive. alfa-chemistry.com Typically, a pH range of 4-6 is maintained, often using a buffer such as ammonium (B1175870) acetate. alfa-chemistry.com

The choice of reducing agent is pivotal for the success of the reductive amination. While sodium borohydride (NaBH4) can be used, it is a more powerful reducing agent and can lead to the reduction of the starting ketone if the imine formation is not sufficiently rapid. masterorganicchemistry.com Sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are generally preferred due to their milder nature and greater selectivity for the iminium ion over the carbonyl group. masterorganicchemistry.com

A typical procedure for the reductive amination of a substituted chroman-4-one might involve dissolving the ketone in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107), followed by the addition of an ammonia source, like ammonium acetate, and the reducing agent. The reaction is often stirred at room temperature for a prolonged period to ensure complete conversion.

Hydrolysis and Salt Formation using Hydrochloric Acid

Following the successful formation of the free amine, 5,7-Dibromochroman-4-amine, the next step is its conversion to the more stable and often crystalline hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

The process generally involves dissolving the crude amine product, obtained after the reductive amination work-up, in a suitable organic solvent. Common solvents for this step include diethyl ether, ethyl acetate, or methanol. Anhydrous hydrochloric acid, either as a gas or as a solution in an organic solvent (e.g., HCl in diethyl ether or dioxane), is then added to the amine solution. The addition of HCl protonates the basic nitrogen atom of the amine, leading to the formation of the ammonium chloride salt.

The hydrochloride salt is often insoluble in the organic solvent and will precipitate out of the solution. The solid product can then be isolated by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried under vacuum. This precipitation and isolation process also serves as a final purification step, often yielding a product of high purity. In some cases, if the salt does not readily precipitate, the addition of a less polar co-solvent or cooling the solution may be necessary to induce crystallization.

Optimization of Reaction Conditions and Yield Enhancement

For the reductive amination step, several factors can be systematically varied to find the optimal conditions. These include:

Choice of Reducing Agent: As previously mentioned, milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride often provide higher yields and fewer side products compared to sodium borohydride.

Amine Source and Stoichiometry: The concentration and nature of the ammonia source (e.g., ammonium acetate, ammonia in methanol) can influence the rate of imine formation. Using a moderate excess of the amine source can help drive the equilibrium towards the imine intermediate.

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction rate. Protic solvents like methanol are commonly used, but aprotic solvents such as tetrahydrofuran or dichloromethane (B109758) can also be effective.

Temperature and Reaction Time: Reductive aminations are often run at room temperature. However, for less reactive substrates, gentle heating may be necessary. The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

pH Control: Maintaining the optimal pH is crucial for efficient imine formation and selective reduction. alfa-chemistry.com The use of buffers is a common strategy to control the pH throughout the reaction. alfa-chemistry.com

The following interactive data table illustrates a hypothetical optimization study for the reductive amination of 5,7-Dibromochroman-4-one, showcasing how systematic variation of parameters can lead to improved yields.

EntryReducing AgentAmine Source (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaBH4NH4OAc (5)Methanol252445
2NaBH3CNNH4OAc (5)Methanol252478
3NaBH3CNNH4OAc (10)Methanol252485
4NaBH3CNNH4OAc (10)Tetrahydrofuran254882
5NaBH(OAc)3NH4OAc (10)Dichloromethane252488
6NaBH3CNNH4OAc (10)Methanol401286

For the hydrochloride salt formation, optimization primarily focuses on maximizing the recovery of the product in high purity. Key considerations include:

Solvent System: The choice of solvent for the precipitation of the hydrochloride salt is critical. An ideal solvent will dissolve the free amine but have low solubility for the hydrochloride salt, leading to efficient precipitation and high recovery.

Addition of HCl: The rate and method of hydrochloric acid addition can influence the crystal size and purity of the product. Slow, controlled addition is generally preferred.

By carefully optimizing these parameters, the synthesis of 5,7-Dibromochroman-4-amine hydrochloride can be carried out with high efficiency and reproducibility, yielding a product of the desired quality for further applications.

Stereochemistry and Chirality in 5,7 Dibromochroman 4 Amine Hydrochloride Synthesis

Exploration of Stereoisomeric Forms of Chroman-4-amines

The core structure of chroman-4-amine (B2768764) contains a stereogenic center at the C4 position, where the amine group is attached. This chirality means the molecule is not superimposable on its mirror image, leading to the existence of two distinct stereoisomers known as enantiomers. These enantiomers are designated as (R)-5,7-Dibromochroman-4-amine and (S)-5,7-Dibromochroman-4-amine.

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different interactions with other chiral entities, including plane-polarized light (rotating it in opposite directions) and biological systems like enzymes and receptors. This differential biological activity is a critical consideration in pharmaceutical development.

If additional stereocenters are introduced elsewhere in the chroman ring system, the number of possible stereoisomers increases, leading to the formation of diastereomers. For instance, substitution at the C2 or C3 position can create diastereomeric pairs (e.g., cis and trans isomers), each of which would exist as a pair of enantiomers. acs.org For the parent 5,7-Dibromochroman-4-amine (B7980078), the primary stereochemical feature remains the enantiomeric pair arising from the C4 chiral center.

Chiral Resolution Methods for Racemic 5,7-Dibromochroman-4-amine

When synthesized without chiral control, 5,7-Dibromochroman-4-amine is produced as a racemic mixture, which is an equal 1:1 mixture of the (R)- and (S)-enantiomers. Chiral resolution is the process of separating these enantiomers from the racemate. wikipedia.org A significant drawback of this method is that it discards at least half of the initial racemic mixture, though racemization and recycling of the undesired enantiomer can mitigate this waste. wikipedia.orgrsc.org

The most prevalent method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. This solubility difference allows for their separation by fractional crystallization. wikipedia.org

The general procedure involves:

Reacting racemic 5,7-Dibromochroman-4-amine with a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent.

This forms two diastereomeric salts: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid].

Due to differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

The crystallized salt is isolated by filtration.

A simple acid-base workup is then used to break the salt apart, liberating the enantiomerically pure amine and recovering the resolving agent.

The choice of resolving agent and solvent is crucial for efficient separation and is often determined empirically. wikipedia.orgnih.gov

Table 1: Common Chiral Resolving Agents for Amines
Resolving Agent ClassSpecific ExamplesReference
Carboxylic AcidsTartaric acid, Mandelic acid, Camphorsulfonic acid, Malic acid wikipedia.org
PEGylated Resolving AgentsPEGylated-(R)-mandelic acid, PEGylated-L-valine nih.gov
Other AminesBrucine, 1-(1-Naphthalenyl)ethylamine wikipedia.orgclockss.org

Asymmetric Catalysis in Chroman-4-amine Synthesis

To avoid the inherent 50% yield limitation of classical resolution, asymmetric synthesis has emerged as a powerful strategy to directly produce a single desired enantiomer. wikipedia.org This is achieved by using a chiral catalyst to control the stereochemical outcome of the reaction.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. scienceopen.com In the context of chroman synthesis, chiral bifunctional organocatalysts, which possess both a hydrogen-bonding donor (like a thiourea (B124793) or squaramide group) and a basic site (like a tertiary amine), have proven highly effective. nih.govrsc.org

A prominent strategy is the asymmetric synthesis of polysubstituted chiral chromans via domino reactions, such as an oxa-Michael-nitro-Michael sequence. nih.govrsc.org In a typical reaction, a 2-hydroxynitrostyrene and a trans-β-nitroolefin are reacted in the presence of a chiral squaramide catalyst derived from quinine. The catalyst activates the substrates through hydrogen bonding and directs the nucleophilic attack to occur from a specific face, thereby controlling the stereochemistry of the newly formed chiral centers. rsc.org These methods can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govrsc.org The resulting nitro-substituted chroman can then be chemically modified to yield the desired chroman-4-amine.

Table 2: Examples of Organocatalytic Strategies for Chiral Chroman Synthesis
Reaction TypeCatalyst TypeKey FeaturesReference
Oxa-Michael-Nitro-Michael Domino ReactionQuinine-derived SquaramideProduces polysubstituted chromans with up to 99% ee and >20:1 dr. nih.govrsc.org
Domino Michael/HemiacetalizationModularly Designed Organocatalysts (MDOs) from cinchona alkaloidsSynthesizes functionalized chromanes with up to 99% ee. nih.gov
[4+2] CycloadditionChiral Phosphoric Acid (CPA)Generates 2,3,4-trisubstituted chromans with high enantio- and diastereoselectivities. researchgate.net
Intramolecular Stetter ReactionChiral Triazolium SaltsAn efficient pathway to enantiomerically enriched chroman-4-ones, the precursors to chroman-4-amines. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. illinois.edu ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde substrate. illinois.edunih.gov This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net

To synthesize a specific enantiomer of 5,7-Dibromochroman-4-amine, the corresponding prochiral ketone, 5,7-Dibromochroman-4-one (B1398756), would be used as the substrate. The reaction is catalyzed by an ω-transaminase in the presence of an inexpensive amine donor, such as isopropylamine. The choice of enzyme is critical, as both (R)- and (S)-selective ω-transaminases have been developed, allowing for the targeted synthesis of either enantiomer with exceptionally high optical purity (>99% ee). illinois.edu

The key advantages of using ω-transaminases include:

High Enantioselectivity : Often produces amines with >99.5% ee. illinois.edu

Mild Reaction Conditions : Reactions are typically run in aqueous media at or near room temperature and neutral pH.

Environmental Sustainability : Avoids the use of heavy metal catalysts and harsh reagents. researchgate.net

The industrial synthesis of the antidiabetic drug Sitagliptin, which features a chiral amine, was revolutionized by the implementation of a highly engineered ω-transaminase, demonstrating the scalability and efficiency of this biocatalytic approach. illinois.edu

Stereochemical Assignment and Enantiopurity Determination

After synthesizing a chiral compound, it is essential to determine its absolute configuration (i.e., assigning it as R or S) and its enantiomeric purity or enantiomeric excess (ee). Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most widely used methods to determine the enantiopurity of chiral compounds. rsc.org The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The ratio of the peak areas in the resulting chromatogram allows for precise calculation of the enantiomeric excess. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Standard NMR cannot distinguish between enantiomers. However, by using a chiral auxiliary, the enantiomers can be converted into diastereomers, which have distinct NMR spectra. rsc.org This can be achieved by:

Chiral Derivatizing Agents : Reacting the amine with a chiral agent (e.g., a lactate-derived chiral aldehyde) to form diastereomeric imines. The signals for these diastereomers (e.g., specific proton signals) will be resolved in the ¹H NMR spectrum, and their integration allows for ee determination. rsc.orgresearchgate.net

Chiral Solvating Agents (CSAs) : Adding a chiral solvating agent (e.g., BINOL derivatives) to the NMR sample. The CSA forms transient, diastereomeric complexes with the enantiomers through non-covalent interactions like hydrogen bonding, leading to observable chemical shift differences (Δδ). rsc.org

Other Methods :

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. It can be used in high-throughput screening methods to determine ee. nih.gov

X-ray Crystallography : When a suitable single crystal of an enantiomerically pure salt or derivative can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. researchgate.net

Fluorescence-Based Assays : These methods rely on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities or wavelengths, allowing for rapid and sensitive ee determination. nih.gov

Table 3: Methods for Stereochemical Analysis of Chiral Amines
MethodPrincipleInformation ObtainedReference
Chiral HPLCDifferential interaction with a chiral stationary phase.Enantiomeric excess (ee), Separation of enantiomers. rsc.org
NMR with Chiral Derivatizing AgentConversion of enantiomers to diastereomers with distinct NMR spectra.Enantiomeric excess (ee). rsc.orgresearchgate.net
NMR with Chiral Solvating AgentFormation of transient diastereomeric complexes causing chemical shift differences.Enantiomeric excess (ee). rsc.org
Circular Dichroism (CD)Differential absorption of circularly polarized light.Enantiomeric excess (ee), information on absolute configuration. nih.gov
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous absolute configuration. researchgate.net

Derivatization and Functionalization Strategies of 5,7 Dibromochroman 4 Amine Hydrochloride

Modification of the Amine Functionality

The primary amine group at the 4-position of the chroman ring is a versatile functional handle for a variety of chemical modifications. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Amide Formation and Urea (B33335) Derivatives

One of the most common transformations for primary amines is the formation of amides and ureas.

Amide Synthesis: The amine can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to yield the corresponding amides. The reaction typically requires a base to neutralize the hydrochloric acid salt and the acid generated during the reaction.

Acylating AgentCoupling Agent/BaseProduct Type
Acetyl chlorideTriethylamineN-acetyl-5,7-dibromochroman-4-amine
Benzoic anhydridePyridineN-benzoyl-5,7-dibromochroman-4-amine
Carboxylic AcidEDC/HOBt, DCCGeneral Amide

Urea Formation: Reaction with isocyanates or carbamoyl (B1232498) chlorides provides a straightforward route to urea derivatives. These reactions are often high-yielding and proceed under mild conditions.

ReagentProduct Type
Phenyl isocyanateN-phenyl-N'-(5,7-dibromochroman-4-yl)urea
Dimethylcarbamoyl chlorideN,N-dimethyl-N'-(5,7-dibromochroman-4-yl)urea

Alkylation and Acylation Reactions

Alkylation: The primary amine can undergo mono- or di-alkylation through reactions with alkyl halides. Controlling the degree of alkylation can be challenging and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride), offers a more controlled method for synthesizing secondary and tertiary amines.

Acylation: As discussed in amide formation, acylation is a key reaction. It is a reliable method for introducing a wide variety of substituents. The general acylation of amines is a well-established process in organic synthesis.

Transformations on the Brominated Chroman Ring System

The two bromine atoms at the 5- and 7-positions on the aromatic portion of the chroman ring are prime sites for modification, particularly through modern cross-coupling reactions.

Further Halogenation or Selective Dehalogenation Studies

While the starting material is already dibrominated, further halogenation would likely require harsh conditions and could lead to complex product mixtures. More synthetically useful would be selective dehalogenation. It might be possible to selectively remove one of the bromine atoms through catalytic hydrogenation or metal-halogen exchange followed by quenching with a proton source, although achieving selectivity between the 5- and 7-positions could be challenging without a directing group.

Cross-Coupling Reactions at Bromine Sites (e.g., Suzuki, Heck)

The bromine substituents are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve coupling the dibromochroman with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the bromine sites. Selective mono- or di-arylation could potentially be controlled by stoichiometry and reaction conditions. Such reactions are widely used for dibrominated heterocyclic systems. nih.govresearchgate.net

Coupling PartnerCatalystProduct
Phenylboronic acidPd(PPh₃)₄5-phenyl-7-bromochroman-4-amine
2-Thienylboronic acidPd(dppf)Cl₂5,7-di(2-thienyl)chroman-4-amine

Heck Reaction: The Heck reaction could be employed to couple the dibromochroman with alkenes, introducing alkenyl substituents onto the aromatic ring. This reaction is a cornerstone of C-C bond formation. wikipedia.orgnih.gov The amine functionality would likely need to be protected (e.g., as an amide) prior to these transformations to avoid catalyst inhibition.

Synthesis of Analogs for Structure-Reactivity Relationship Studies

The synthetic strategies described above would be central to generating a library of analogs for structure-activity relationship (SAR) studies. By systematically modifying each part of the 5,7-Dibromochroman-4-amine (B7980078) hydrochloride scaffold, researchers could probe the structural requirements for a desired biological activity.

Amine Modification: Creating a series of amides, ureas, and secondary/tertiary amines would explore the impact of substituent size, electronics, and hydrogen-bonding capacity at the 4-position.

Aromatic Ring Modification: Using cross-coupling reactions to replace the bromine atoms with a diverse set of aromatic, heteroaromatic, or aliphatic groups would allow for the exploration of the steric and electronic requirements at the 5- and 7-positions.

Stereochemistry: As the 4-position is a chiral center, separating and testing individual enantiomers would be a critical step in any SAR study, as biological activity is often stereospecific.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,7-Dibromochroman-4-amine (B7980078) hydrochloride. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity can be established.

1H NMR spectroscopy provides information on the chemical environment and spatial relationships of the hydrogen atoms in the molecule. The spectrum of 5,7-Dibromochroman-4-amine hydrochloride is expected to show distinct signals for the aromatic protons, the protons on the chroman ring, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atoms and the amine group.

13C NMR spectroscopy offers insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift being dependent on its hybridization and the nature of the atoms attached to it. The presence of two bromine atoms on the aromatic ring significantly influences the chemical shifts of the aromatic carbons.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignment. A COSY spectrum reveals proton-proton coupling correlations, helping to establish the connectivity of adjacent protons within the chroman ring. uvic.caresearchgate.netsdsu.edu An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon signals based on the already assigned proton spectrum. researchgate.netsdsu.edu

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-6 7.6 - 7.8 s
H-8 7.4 - 7.6 s
H-4 4.2 - 4.4 t
H-2 4.1 - 4.3 m
H-3 2.0 - 2.4 m
NH3+ 8.5 - 9.5 br s

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-4 45 - 55
C-2 60 - 70
C-3 25 - 35
C-8a 150 - 155
C-5 110 - 115
C-7 115 - 120
C-6 130 - 135
C-8 135 - 140

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.

The mass spectrum of the parent compound would show a characteristic isotopic pattern for the molecular ion [M+H]+ due to the presence of two bromine atoms (79Br and 81Br occur in an approximate 1:1 natural abundance). This results in a distinctive M, M+2, and M+4 peak pattern.

Fragmentation analysis provides valuable structural information. Common fragmentation pathways for chroman derivatives involve cleavage of the heterocyclic ring. nih.gov For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation pattern. libretexts.orglibretexts.org The fragmentation of 5,7-Dibromochroman-4-amine would likely involve the loss of the amine group and subsequent cleavages of the chroman ring.

Table 3: Predicted Mass Spectrometry Data for 5,7-Dibromochroman-4-amine

Fragment Predicted m/z Description
[M+H]+ 308, 310, 312 Molecular ion peak cluster (for free amine)
[M-NH2]+ 292, 294, 296 Loss of the amino group
[M-Br]+ 229, 231 Loss of a bromine atom
[C7H5BrO]+ 199, 201 Fragment from chroman ring cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific functional groups.

Key expected absorptions include the N-H stretching vibrations of the primary amine hydrochloride, which typically appear as a broad band in the range of 2400-3200 cm-1. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm-1 region. The C-O stretching of the ether linkage in the chroman ring would likely appear in the 1200-1260 cm-1 range. The C-Br stretching vibrations typically occur in the fingerprint region, below 700 cm-1.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm-1) Intensity
N-H Stretch (Amine salt) 2400-3200 Strong, Broad
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Aliphatic) 2850-2960 Medium
C=C Stretch (Aromatic) 1450-1600 Medium-Strong
C-O Stretch (Ether) 1200-1260 Strong
C-Br Stretch 500-700 Medium-Strong

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. chromatographyonline.comd-nb.info Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common method for the analysis of such compounds.

The purity of a sample of this compound can be determined by monitoring the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas. Method development would involve optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifying agent like trifluoroacetic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation of the main compound from any potential impurities. Detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits maximum absorbance.

Table 5: Typical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% TFA), gradient elution
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. labrulez.com Direct analysis of this compound by GC can be challenging due to its salt form and relatively low volatility. However, the free amine, 5,7-Dibromochroman-4-amine, or a volatile derivative, could be analyzed by this method.

For the analysis of amines by GC, derivatization is often employed to increase volatility and improve chromatographic peak shape. mdpi.comresearchgate.net Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are more volatile and less polar, making them suitable for GC analysis. The separation would be achieved on a capillary column with a suitable stationary phase, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Table 6: Potential GC Parameters for the Analysis of Derivatized 5,7-Dibromochroman-4-amine

Parameter Condition
Column DB-5 or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector FID or MS

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which contains a chiral center at the C-4 position, X-ray crystallography could be used to determine its absolute configuration if a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting crystal structure would reveal the precise conformation of the chroman ring and the arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine hydrochloride group.

Table 7: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.5
b (Å) 12.2
c (Å) 10.5
Z 4
R-factor < 0.05

Computational Chemistry and Theoretical Studies on 5,7 Dibromochroman 4 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 5,7-Dibromochroman-4-amine (B7980078) hydrochloride, methods such as Density Functional Theory (DFT) would be employed to investigate its electronic structure. These calculations would yield crucial parameters for predicting the molecule's reactivity.

Key electronic properties that would be determined include:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, providing a guide to its intermolecular interactions and reactive sites.

Table 1: Hypothetical Quantum Chemical Parameters for 5,7-Dibromochroman-4-amine Hydrochloride

Parameter Predicted Value Significance
HOMO Energy - Relates to the electron-donating ability.
LUMO Energy - Relates to the electron-accepting ability.
HOMO-LUMO Gap - Indicator of chemical reactivity.

Note: The table above is for illustrative purposes, as specific data for this compound is not available in the reviewed literature.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is crucial for its biological activity and physical properties. Conformational analysis would be performed to identify the most stable arrangements of the atoms in space.

This analysis would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds in the molecule to map out the potential energy landscape and identify all possible low-energy conformations.

Geometry Optimization: Starting from various initial conformations, energy minimization calculations would be carried out to find the most stable, lowest-energy structure (the global minimum) and other low-energy conformers.

Table 2: Illustrative Conformational Energy Data

Conformer Relative Energy (kcal/mol) Dihedral Angle (°C)
Global Minimum 0.00 -
Conformer 2 - -

Note: This table illustrates the type of data that would be generated from a conformational analysis. Actual values for this compound are not available.

Mechanistic Insights from Theoretical Modeling of Synthetic Pathways

Such a study would typically include:

Transition State Searching: Locating the high-energy transition state structures that connect reactants, intermediates, and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Activation Energy Calculation: Determining the energy barrier for each step of the reaction, which provides insights into the reaction kinetics.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.

For this compound, the following spectra could be computationally predicted:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Table 3: Exemplary Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
Key IR Frequency (C-Br stretch) - -
¹H NMR Chemical Shift (H at C4) - -
¹³C NMR Chemical Shift (C4) - -

Note: This table serves as an example of how predicted spectroscopic data would be compared with experimental findings. No such data for this compound was found in the literature search.

While the computational and theoretical study of this compound remains an unexplored area of research, the application of established computational methodologies would provide a wealth of information regarding its electronic structure, conformational landscape, synthetic mechanisms, and spectroscopic properties. Such studies are essential for a comprehensive understanding of this compound and would undoubtedly accelerate its potential applications in various fields of chemical and biological science. Future research in this area is warranted to fill the current knowledge gap.

Role of 5,7 Dibromochroman 4 Amine Hydrochloride As a Key Building Block in Complex Organic Synthesis

Application in the Construction of Polycyclic and Heterocyclic Systems

The unique combination of a nucleophilic amine and electrophilic aromatic carbons (via the bromo substituents) makes 5,7-Dibromochroman-4-amine (B7980078) hydrochloride an ideal starting material for the synthesis of various polycyclic and heterocyclic systems.

The primary amine at the 4-position of the chroman ring can serve as a key nucleophile in cyclization reactions to form fused heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new nitrogen-containing rings fused to the chroman core. Such reactions are fundamental in the synthesis of many biologically active alkaloids and other natural product analogs.

Furthermore, the two bromine atoms at the 5- and 7-positions are prime handles for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for constructing intricate polycyclic aromatic systems. For example, a double Suzuki coupling with a suitable diboronic acid derivative could be employed to annulate a new carbocyclic or heterocyclic ring onto the existing benzene (B151609) ring of the chroman scaffold. Similarly, intramolecular cross-coupling reactions, where a tethered reaction partner is first attached to the amine, could provide access to complex bridged or spirocyclic systems.

Precursor for Scaffold Diversification via Selective Transformations

The differential reactivity of the amine and the aryl bromide functionalities within 5,7-Dibromochroman-4-amine hydrochloride allows for its use as a versatile precursor for scaffold diversification. A wide array of derivatives can be accessed through selective transformations at either the nitrogen or the bromine-substituted carbons.

The primary amine is amenable to a variety of transformations, including N-alkylation, N-acylation, and N-sulfonylation. These reactions allow for the introduction of a wide range of substituents, which can significantly alter the steric and electronic properties of the molecule, thereby enabling the exploration of a broad chemical space.

The bromine atoms, on the other hand, are ideal for modification via transition metal-catalyzed cross-coupling reactions. The ability to selectively functionalize one or both bromine atoms further enhances the potential for diversification. For example, a Sonogashira coupling could introduce alkyne moieties, which can then undergo further transformations such as cycloadditions to build more complex heterocyclic systems. Buchwald-Hartwig amination could be used to introduce additional amine functionalities, opening up further avenues for derivatization.

The following table outlines potential selective transformations for scaffold diversification:

TransformationReagent/CatalystFunctional Group TargetedResulting Scaffold
N-AlkylationAlkyl halide, BaseAmineN-Alkyl-5,7-dibromochroman-4-amine
N-AcylationAcyl chloride, BaseAmineN-Acyl-5,7-dibromochroman-4-amine
N-SulfonylationSulfonyl chloride, BaseAmineN-Sulfonyl-5,7-dibromochroman-4-amine
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl Bromide(s)5- and/or 7-Aryl-chroman-4-amine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl Bromide(s)5- and/or 7-Alkynyl-chroman-4-amine
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl Bromide(s)5- and/or 7-Amino-chroman-4-amine
Stille CouplingOrganostannane, Pd catalystAryl Bromide(s)5- and/or 7-Alkyl/Aryl-chroman-4-amine
Heck CouplingAlkene, Pd catalyst, BaseAryl Bromide(s)5- and/or 7-Alkenyl-chroman-4-amine

Integration into Multi-Step Synthetic Sequences

The orthogonal reactivity of the functional groups in this compound makes it an excellent candidate for integration into multi-step synthetic sequences. The amine and the aryl bromides can be manipulated in a stepwise fashion, allowing for the controlled and predictable construction of complex target molecules.

A hypothetical multi-step synthesis could commence with the protection of the amine functionality. This would allow for the selective manipulation of the aryl bromides without interference from the nucleophilic amine. For instance, a selective Suzuki coupling could be performed at one of the bromine positions, followed by a different cross-coupling reaction at the second bromine position. This stepwise approach enables the introduction of two different substituents onto the aromatic ring.

Following the modifications at the aromatic core, the protecting group on the amine can be removed, and this functionality can then be elaborated. For example, the deprotected amine could be acylated with a complex carboxylic acid or used in a reductive amination reaction to introduce a sophisticated side chain. This ability to sequentially address different parts of the molecule is a cornerstone of modern synthetic strategy and highlights the value of this compound as a key building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dibromochroman-4-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Begin with chroman-4-amine as the precursor. Bromination at positions 5 and 7 typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C). Optimization involves adjusting stoichiometry (e.g., 2.1–2.3 eq Br₂) and reaction time (4–12 hrs). Post-reaction, neutralize with aqueous NaHCO₃ and isolate via vacuum filtration. Hydrochloride salt formation requires HCl gas bubbling in anhydrous ether . Monitor purity at each step using TLC (silica gel, ethyl acetate/hexane) and confirm via melting point analysis.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 2.5–3.5 ppm). Bromine’s electronegativity causes deshielding in adjacent carbons.
  • HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (60:40) to assess purity (>98%). Retention time comparison against standards is critical .
  • X-ray Crystallography : For structural confirmation, grow crystals in ethanol/water (1:1) and analyze unit cell parameters. Hydrogen bonding between NH₃⁺ and Cl⁻ can stabilize the lattice .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential amine reactivity. Store in airtight containers at 2–8°C. For spills, neutralize with 5% acetic acid before disposal. Waste must be segregated and treated as halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Perform systematic solubility studies using USP/Ph.Eur. guidelines. Prepare saturated solutions in DMSO, methanol, and water at 25°C. Agitate for 24 hrs, filter, and quantify via gravimetry or UV-Vis (λ = 270 nm). Compare results with literature, accounting for impurities (e.g., residual Br⁻ ions detected via ion chromatography) . Statistical tools like ANOVA can identify outliers caused by solvent lot variability.

Q. What strategies validate the stability of this compound under accelerated degradation conditions?

  • Methodological Answer : Conduct ICH Q1A-compliant studies:

  • Thermal Stability : Heat samples at 40°C/75% RH for 6 months. Monitor decomposition via HPLC-MS to detect debrominated byproducts (e.g., monobromo derivatives).
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs. Use UV spectrophotometry to track absorbance shifts (>10% change indicates instability) .
  • Hydrolytic Stability : Test in pH 1.2 (HCl) and pH 6.8 (phosphate buffer) at 37°C. NMR can reveal hydrolysis of the chroman ring.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify electrophilic sites (C-4 amine, C-5/C-7 bromines). Simulate reaction pathways with nucleophiles (e.g., NaN₃ in DMF). Compare activation energies (ΔG‡) for SN2 vs. SN1 mechanisms. Docking studies (AutoDock Vina) can predict binding affinities with biological targets (e.g., enzymes) .

Q. What experimental designs address conflicting bioactivity results in cell-based assays involving this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀.
  • Orthogonal Assays : Combine MTT (viability) and caspase-3/7 assays (apoptosis) to distinguish cytotoxic vs. cytostatic effects.
  • Batch Variability : Characterize compound purity (HPLC) and endotoxin levels (LAL assay) to rule out contamination .

Q. How can researchers elucidate the mechanistic role of the 4-amine group in modulating the compound’s pharmacological activity?

  • Methodological Answer : Synthesize analogs (e.g., 4-methylamine, 4-acetamide derivatives). Compare their:

  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs).
  • Pharmacokinetics : In vitro metabolic stability in liver microsomes (t½ measurement).
  • SAR Analysis : Correlate substituent effects (Hammett σ constants) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.